molecular formula C17H11F3N2OS B1434168 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one CAS No. 905528-52-1

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one

Cat. No. B1434168
M. Wt: 348.3 g/mol
InChI Key: YUUURXSBRDTWAW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C17H11F3N2OS and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation in Medicinal Chemistry

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one, due to its structural features, is likely to be explored within the context of benzothiazole derivatives, which are known for their wide range of biological activities. Research in this area focuses on modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, highlighting their significance in the development of new drugs and materials through innovative synthetic approaches and patterns of reactivity (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021). The functionality of such compounds, including the one , enables their use as building blocks in organic synthesis, potentially leading to pharmacologically active heterocycles.

Anticancer Potential

Compounds structurally related to 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one, particularly those within the benzylidene-imidazolone class, have been identified as candidates for antineoplastic agents. A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related in structure, demonstrate significant cytotoxic properties against various cancer cell lines. These molecules are notable for their tumour-selective toxicity and their ability to act as modulators of multi-drug resistance, presenting a promising avenue for cancer treatment research (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Role in Vulcanization Acceleration

Derivatives of mercapto- and benzothiazole, such as 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one, have been extensively studied for their role as vulcanization accelerators in rubber chemistry. These compounds participate in the accelerated vulcanization process, which is crucial for enhancing the physical properties of rubber products. Research has delved into the mechanisms and chemical reactions involved in this process, providing insights into the practical applications and potential improvements in rubber manufacturing (C. D. Trivette, E. Morita, E. J. Young, 1962).

Optoelectronic Applications

Compounds with a core structure similar to 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one are being explored for their utility in optoelectronic materials. Quinazoline derivatives, for instance, have shown promise in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of such heterocyclic compounds into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials, highlighting a potential area of application for the compound (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)13-9-5-4-6-11(13)10-14-15(23)22(16(24)21-14)12-7-2-1-3-8-12/h1-10H,(H,21,24)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUURXSBRDTWAW-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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